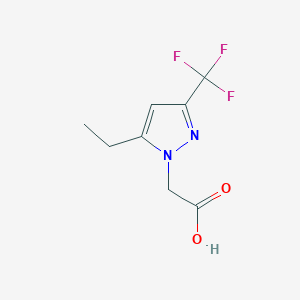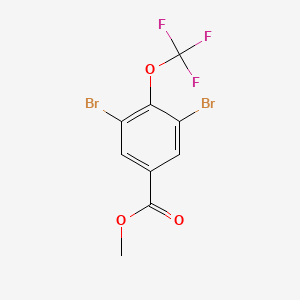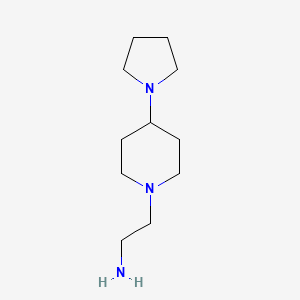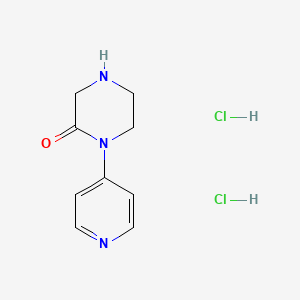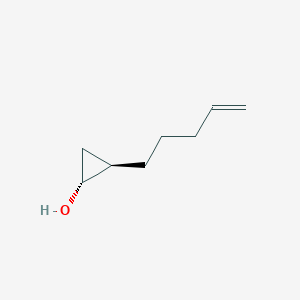
Cyclopropanol, 2-(4-penten-1-yl)-,(1R,2R)-rel-
Descripción general
Descripción
“Cyclopropanol, 2-(4-penten-1-yl)-,(1R,2R)-rel-” is a chemical compound with the molecular formula C8H14O . It’s important to note that the sale of this product is prohibited according to the laws, regulations, and policies related to patent products .
Chemical Reactions Analysis
The specific chemical reactions involving “Cyclopropanol, 2-(4-penten-1-yl)-,(1R,2R)-rel-” are not detailed in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “Cyclopropanol, 2-(4-penten-1-yl)-,(1R,2R)-rel-” include its molecular formula (C8H14O) and molecular weight (126.2) .Aplicaciones Científicas De Investigación
Synthesis and Synthetic Applications
Cyclopropanes substituted with electron-donating groups adjacent to multiple bonds, such as ethynyl, vinyl, and carbonyl groups, serve as building blocks with significant synthetic potential. These compounds are accessible through various routes, including cyclopropanone hemiacetals and alkylidenecyclopropanes, demonstrating their versatility in synthesis (Salaün, 1988).
Nazarov-like Cyclization Reactions
The Nazarov cyclization, traditionally used for cyclopentenone formation, has seen advancements with the inclusion of cyclopropanes as equivalents to double bonds. These modifications extend the scope of the reaction, facilitating both heteroatom- and homo-Nazarov cyclizations (Grandi, 2014).
Catalytic Arylation and Alkenylation
Cyclopropanols, easily derived from esters or ketones, undergo diverse ring-opening transformations. Their one-electron oxidation to β-carbonyl radicals, though conventional, has been underutilized in dual photoredox and nickel-catalyzed cross-couplings with organic halides. The addition of Ti(OiPr)4 facilitates these cross-couplings, leading to β-substituted ketones (Varabyeva et al., 2021).
C-Alkynylation
Cyclopropanols' alkynylation with 1-bromo-1-alkynes offers an accessible method to synthesize synthetically valuable alk-4-yn-1-ones. This process highlights cyclopropanols' utility as homoenolate equivalents in C-C bond formation (Murali et al., 2015).
Carbon-Carbon Bond Cleavage
Recent developments in the C-C bond cleavage of cyclopropanols cover homoenolate chemistry, β-keto radical chemistry, and acid-catalyzed ring-opening among others. These methods emphasize the synthetic utility of cyclopropanols as unique three-carbon synthons (McDonald et al., 2020).
Transition-Metal-Catalyzed Reactions
Cyclopropanols, due to their high strain and ease of ring-cleavage, are increasingly used in transition-metal-catalyzed C–C and C–X bond-forming reactions. This review categorizes developed methods based on their mechanistic lines, showcasing cyclopropanols' role in synthesizing diverse organic compounds (Nikolaev & Orellana, 2016).
Propiedades
IUPAC Name |
(1R,2R)-2-pent-4-enylcyclopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-7-6-8(7)9/h2,7-9H,1,3-6H2/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYNRRRPNBIJKC-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1CC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCC[C@@H]1C[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropanol, 2-(4-penten-1-yl)-,(1R,2R)-rel- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



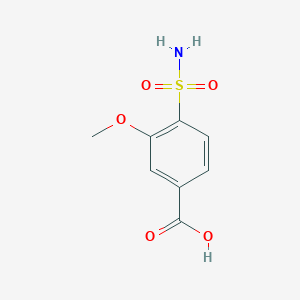
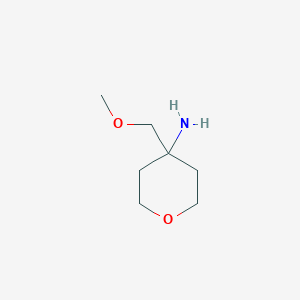
![Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1530498.png)
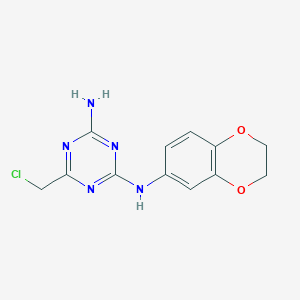
![11-methyl-3-(5-methyl-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B1530501.png)
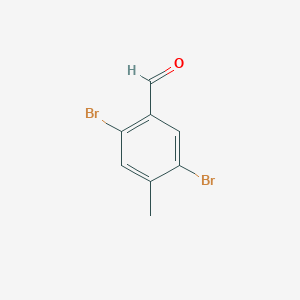
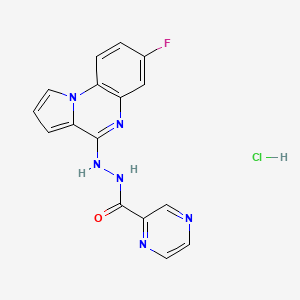
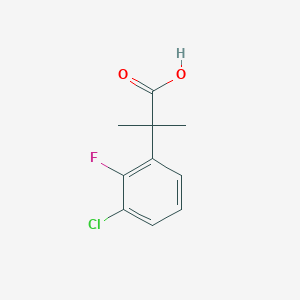
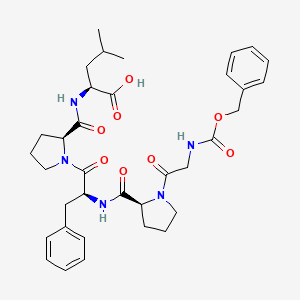
![Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate hydrochloride](/img/structure/B1530508.png)
